

# spectroscopic data comparison for 5-Hydroxypiperidine-2-carboxylic acid from different sources

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## Compound of Interest

Compound Name: 5-Hydroxypiperidine-2-carboxylic acid

Cat. No.: B086455

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## A Comparative Guide to Spectroscopic Data of 5-Hydroxypiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data from Various Sources

This guide provides a comparative analysis of spectroscopic data for **5-Hydroxypiperidine-2-carboxylic acid**, a key chiral building block in pharmaceutical development. Due to the prevalence of the (2S,5S) stereoisomer in commercial and research applications, this document focuses primarily on this isomer. The objective is to offer a clear comparison of available data to aid in compound verification, quality control, and experimental design.

While many commercial suppliers attest to the availability of spectroscopic data for (2S,5S)-**5-Hydroxypiperidine-2-carboxylic acid**, obtaining complete and directly comparable datasets from public domains can be challenging. Data is often available "upon request" from vendors. This guide compiles available information from public databases and supplier specifications to present a consolidated overview.

## Comparison of Spectroscopic Data for (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

The following tables summarize the available quantitative spectroscopic data for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid from various sources. It is important to note that direct access to full spectra for comparison is often limited, and the information below is based on publicly available datasheets and spectral databases.

Table 1: General Properties and Purity

| Parameter         | Source: TCI Chemicals[1]                       | Source: BOC Sciences[2]                        |
|-------------------|--|--|
| Product Number    | H1731  | 63088-78-8                                     |
| Purity            | >98.0% (GC)                                    | ≥95%   |
| Appearance        | White to Almost white powder to crystal        | White to almost white powder crystal           |
| CAS Number        | 63088-78-8                                     | 63088-78-8                                     |
| Molecular Formula | C <sub>6</sub> H <sub>11</sub> NO <sub>3</sub> | C <sub>6</sub> H <sub>11</sub> NO <sub>3</sub> |
| Molecular Weight  | 145.16   | 145.16   |

Table 2: Mass Spectrometry Data

| Parameter              | Source: PubChem (General Isomer) |
|------------------------|----------------------------------|
| Mass Spectrometry Type | MS-MS                            |
| Instrumentation        | CE-QTOF-MS system                |
| Ionization Mode        | Positive                         |
| Parent Ion (m/z)       | 146.0806                         |
| Top 5 Peaks (m/z)      | 100.0758, 82.0651                |

Note: The Mass Spectrometry data from PubChem is for the general 5-Hydroxypipicolinic acid and may not be specific to the (2S,5S) stereoisomer.

Table 3: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

Directly comparable, quantitative NMR and IR data from multiple sources for the (2S,5S) isomer are not readily available in the public domain. Commercial suppliers like TCI Chemicals state that the NMR data conforms to the structure, but do not provide the spectral data on their public-facing documents. The Spectral Database for Organic Compounds (SDBS), a free-access database, did not yield a complete dataset for this specific compound upon searching. [3][4][5]

Researchers requiring detailed NMR and IR data for comparative purposes are advised to request the Certificate of Analysis from their chosen supplier, which should contain this information.

## Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques discussed. These protocols are intended to provide a basic understanding of the methodology and should be adapted based on the specific instrumentation and sample characteristics.

### Proton and Carbon-13 Nuclear Magnetic Resonance ( $^1\text{H}$ and $^{13}\text{C}$ NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **5-Hydroxypiperidine-2-carboxylic acid** in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{MeOD-d}_4$ ). The choice of solvent is critical as the acidic and amine protons are exchangeable and may not be observed in protic solvents.
- **Instrument Setup:**
  - Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
  - Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

- **Data Acquisition:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. For  $^{13}\text{C}$  NMR, a larger number of scans will likely be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:** Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons. Analyze the chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) to elucidate the molecular structure. Compare the obtained spectra with reference data.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:**
  - **KBr Pellet Method:** Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
  - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Background Spectrum:** Record a background spectrum of the empty sample holder or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ).
- **Sample Spectrum:** Record the FT-IR spectrum of the prepared sample.
- **Data Analysis:** Identify the characteristic absorption bands (in  $\text{cm}^{-1}$ ) corresponding to the functional groups present in the molecule (e.g., O-H stretch, N-H stretch, C=O stretch).

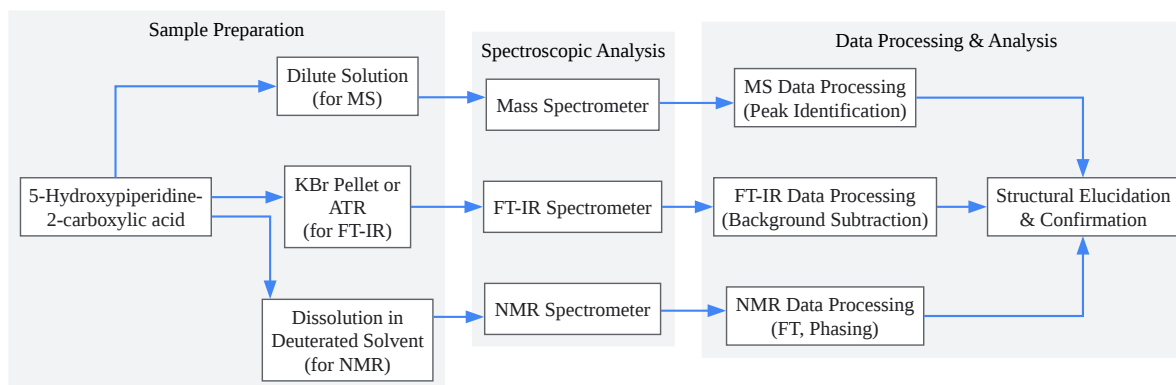
## Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent system, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.
- **Instrument Setup:**
  - Calibrate the mass spectrometer using a standard calibration solution.

- Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
- Set the mass analyzer parameters, such as the mass range and scan speed.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum.
- Data Analysis: Determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion ( $[M+H]^+$  or  $[M-H]^-$ ) and any observed fragment ions. This information is used to confirm the molecular weight and can provide structural information.

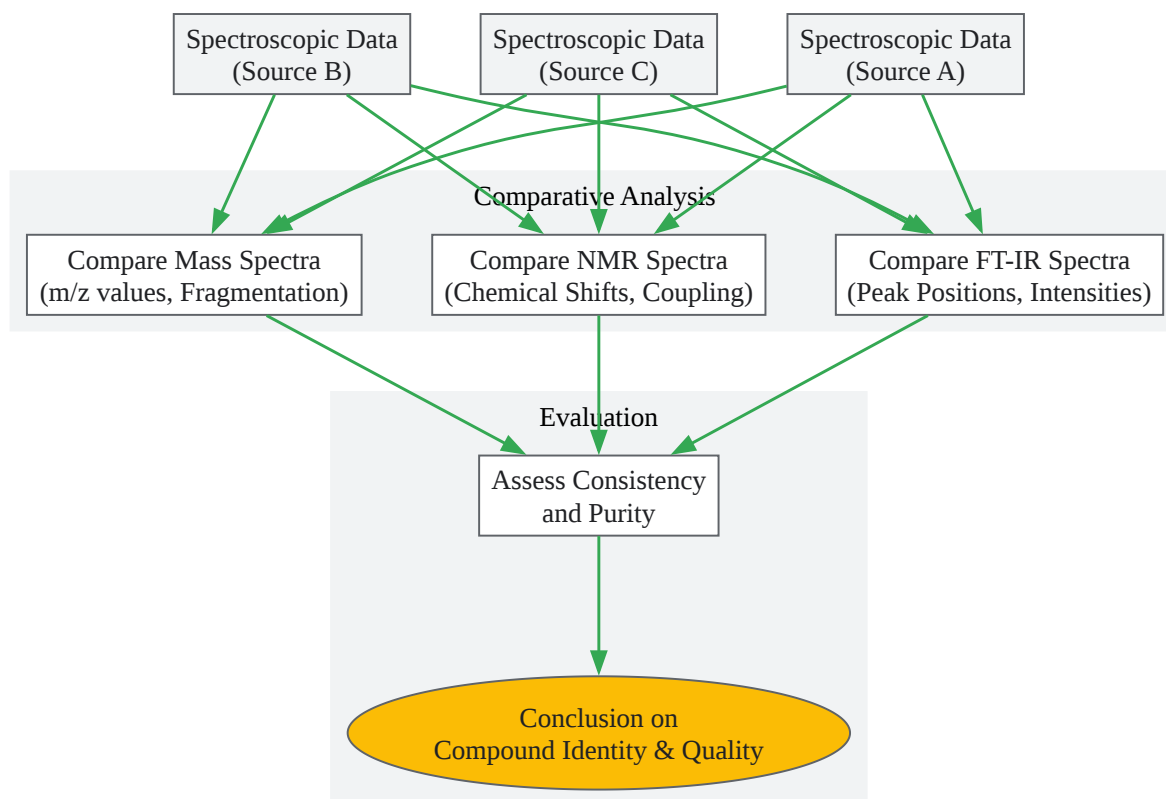
## Visualizing the Workflow

The following diagrams illustrate the general workflows for spectroscopic data acquisition and comparison.



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General workflow for spectroscopic data acquisition.



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Logical flow for comparing spectroscopic data from different sources.

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